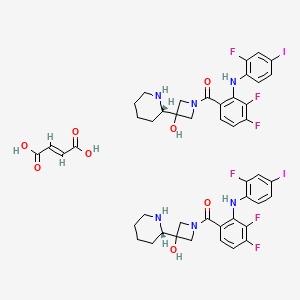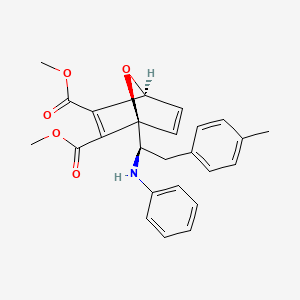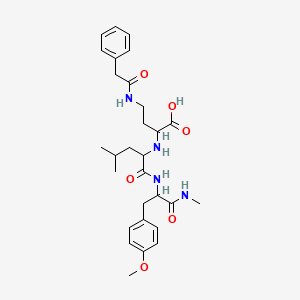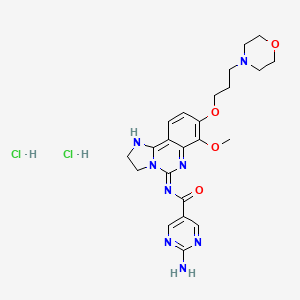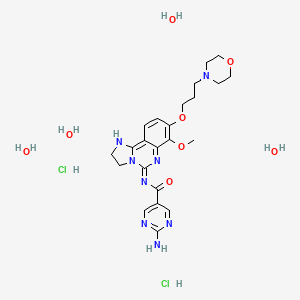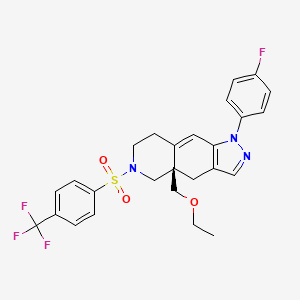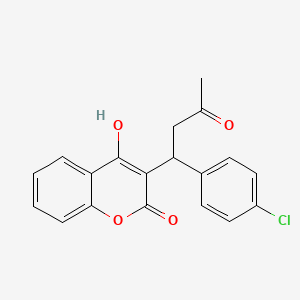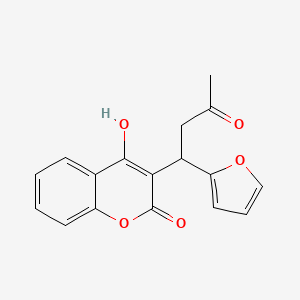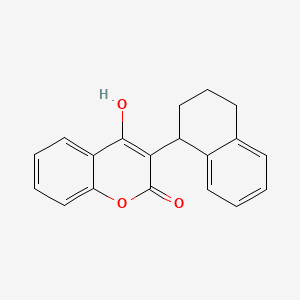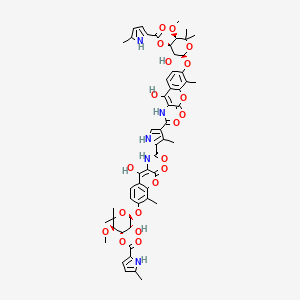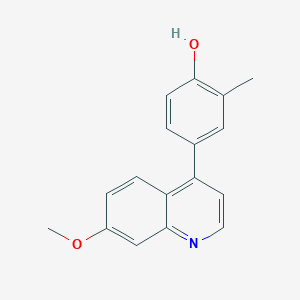
2-Methyl-4-(7-methoxy-4-quinolinyl)phenol
Descripción general
Descripción
Zotepina es un fármaco neuroléptico con la fórmula química 2-cloro-11-(2-dimetilaminoetoxi)-dibenzo[b,f]tiepina . Fue diseñada y sintetizada por Fujisawa Pharmaceutical Co. Ltd. y se ha utilizado como antipsicótico en Japón, India y algunas partes de Europa desde la década de 1980 . La zotepina se utiliza principalmente para el tratamiento de la esquizofrenia y ha demostrado eficacia en el manejo de episodios esquizofrénicos agudos .
Métodos De Preparación
Rutas de síntesis y condiciones de reacción: La zotepina se puede sintetizar mediante una serie de reacciones químicas que implican la formación de la estructura dibenzo[b,f]tiepina. La síntesis generalmente implica los siguientes pasos:
Formación del núcleo dibenzo[b,f]tiepina: Esto implica la ciclización de precursores apropiados en condiciones controladas.
Introducción del grupo cloro: La cloración se lleva a cabo utilizando reactivos como cloruro de tionilo o pentacloruro de fósforo.
Unirse al grupo dimetilaminoetoxi: Este paso implica la reacción del intermedio con dimetilaminoetanol en condiciones básicas.
Métodos de producción industrial: La producción industrial de zotepina implica la optimización de las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso generalmente incluye:
Optimización de la reacción: Utilizando catalizadores y disolventes para mejorar la velocidad de reacción y el rendimiento.
Purificación: Empleo de técnicas como la recristalización y la cromatografía para obtener zotepina pura.
Control de calidad: Asegurar que el producto final cumpla con las especificaciones requeridas mediante pruebas rigurosas.
Análisis De Reacciones Químicas
Tipos de reacciones: La zotepina experimenta diversas reacciones químicas, que incluyen:
Oxidación: La zotepina se puede oxidar para formar sus correspondientes derivados de sulfóxido y sulfona.
Reducción: La reducción de la zotepina puede conducir a la formación de sus análogos reducidos.
Sustitución: Las reacciones de sustitución de halógenos pueden ocurrir, lo que lleva a la formación de diferentes derivados halogenados.
Reactivos y condiciones comunes:
Oxidación: Se utilizan comúnmente reactivos como el peróxido de hidrógeno o el ácido m-cloroperbenzoico.
Reducción: Se emplean agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio.
Sustitución: Se utilizan agentes halogenantes como el cloro o el bromo en condiciones controladas.
Principales productos: Los principales productos formados a partir de estas reacciones incluyen sulfóxido, sulfona y varios derivados halogenados de la zotepina .
Aplicaciones Científicas De Investigación
La zotepina tiene una amplia gama de aplicaciones de investigación científica:
Química: La zotepina se utiliza como compuesto modelo en el estudio de la reactividad de los derivados de dibenzo[b,f]tiepina.
Biología: Se utiliza en la investigación para comprender los mecanismos de los fármacos antipsicóticos y sus efectos sobre los sistemas de neurotransmisores.
Medicina: La zotepina se estudia ampliamente por sus efectos terapéuticos en el tratamiento de la esquizofrenia y otros trastornos psiquiátricos.
Industria: La zotepina se utiliza en el desarrollo de nuevos fármacos antipsicóticos y formulaciones para mejorar la biodisponibilidad y la eficacia
Mecanismo De Acción
La zotepina ejerce sus efectos principalmente a través de su actividad antagonista sobre los receptores de dopamina. Tiene una alta afinidad por los receptores tipo D1 y D2 y también antagoniza varios receptores de serotonina, incluidos 5-HT2a, 5-HT2c, 5-HT6 y 5-HT7 . Además, la zotepina inhibe la recaptación de noradrenalina y modula la actividad serotoninérgica, lo que contribuye a sus efectos antipsicóticos .
Compuestos similares:
Clozapina: Un antipsicótico atípico con un mecanismo de acción similar pero un perfil de efectos secundarios diferente.
Olanzapina: Otro antipsicótico atípico con eficacia comparable pero que difiere en su perfil de unión a receptores.
Risperidona: Comparte similitudes en el tratamiento de la esquizofrenia pero tiene un perfil farmacocinético distinto.
Singularidad de la zotepina: La zotepina es única en su fuerte antagonismo para múltiples receptores de serotonina y su capacidad para inhibir la recaptación de noradrenalina. Esta combinación de actividades contribuye a su eficacia en el manejo de los síntomas positivos y negativos de la esquizofrenia .
Comparación Con Compuestos Similares
Clozapine: An atypical antipsychotic with a similar mechanism of action but a different side effect profile.
Olanzapine: Another atypical antipsychotic with comparable efficacy but differing in its receptor binding profile.
Risperidone: Shares similarities in treating schizophrenia but has a distinct pharmacokinetic profile.
Uniqueness of Zotepine: Zotepine is unique in its strong antagonism for multiple serotonin receptors and its ability to inhibit noradrenaline reuptake. This combination of activities contributes to its efficacy in managing both positive and negative symptoms of schizophrenia .
Propiedades
IUPAC Name |
4-(7-methoxyquinolin-4-yl)-2-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2/c1-11-9-12(3-6-17(11)19)14-7-8-18-16-10-13(20-2)4-5-15(14)16/h3-10,19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYBTVKYLVLWCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C3C=CC(=CC3=NC=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301336685 | |
| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2165340-32-7 | |
| Record name | 4-(7-Methoxyquinolin-4-yl)-2-methylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


